Methyl diphenylphosphite

Organophosphorus Synthesis Arbuzov Rearrangement Phosphite Isomerization

Methyl diphenylphosphite (CAS 3577-87-5) is a mixed aryl–alkyl phosphite ester with the formula (CH₃O)P(OC₆H₅)₂. It belongs to the broader organophosphorus(III) class but is structurally distinct from both triaryl phosphites (e.g., triphenyl phosphite) and trialkyl phosphites (e.g., trimethyl phosphite), conferring a unique reactivity profile relevant to phosphitylation, oxidation, and isomerization reactions.

Molecular Formula C13H13O3P
Molecular Weight 248.21 g/mol
CAS No. 3577-87-5
Cat. No. B048435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl diphenylphosphite
CAS3577-87-5
SynonymsDiphenyl Methyl Phosphite;  Methyl Phenyl Phosphite ((MeO)(PhO)2P);  Phosphorous Acid Methyl Diphenyl Ester
Molecular FormulaC13H13O3P
Molecular Weight248.21 g/mol
Structural Identifiers
SMILESCOP(OC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C13H13O3P/c1-14-17(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3
InChIKeyNYCZNDFWFCCTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Diphenylphosphite (CAS 3577-87-5): A Mixed Aryl–Alkyl Phosphite for Procurement and Research Selection


Methyl diphenylphosphite (CAS 3577-87-5) is a mixed aryl–alkyl phosphite ester with the formula (CH₃O)P(OC₆H₅)₂. It belongs to the broader organophosphorus(III) class but is structurally distinct from both triaryl phosphites (e.g., triphenyl phosphite) and trialkyl phosphites (e.g., trimethyl phosphite), conferring a unique reactivity profile relevant to phosphitylation, oxidation, and isomerization reactions [1]. Its physical properties—boiling point 282.1 °C at 760 mmHg, flash point 149.8 °C, and hygroscopic nature—further differentiate it within the phosphite ester family [2].

Why Methyl Diphenylphosphite Cannot Be Interchanged with Other Alkyl or Aryl Phosphites


Substituting methyl diphenylphosphite with a generic trialkyl or triaryl phosphite introduces significant risk of divergent reaction outcomes. In the alkyl diphenyl phosphite series, only the methyl and ethyl esters undergo smooth isomerization; higher alkyl homologs decompose under the same conditions [1]. Furthermore, methyl diphenylphosphite oxidizes quantitatively with sulphoxides to the corresponding phosphate, whereas trimethyl phosphite instead rearranges to a phosphonate, demonstrating a fundamental mechanistic bifurcation [2]. These reactivity differences, combined with intermediate hydrolytic stability relative to purely aliphatic or aromatic phosphites [3], mean that class-level substitution is not chemically equivalent and can compromise synthetic reliability.

Methyl Diphenylphosphite: Quantitative Differentiation Evidence vs. Closest Phosphite Analogs


Smooth Isomerization vs. Decomposition in Alkyl Diphenyl Phosphite Series

Methyl diphenylphosphite isomerizes smoothly under Arbuzov conditions, whereas higher alkyl homologs (e.g., n-propyl, n-butyl diphenyl phosphites) decompose when reacted with the corresponding alkyl iodides [1].

Organophosphorus Synthesis Arbuzov Rearrangement Phosphite Isomerization

Quantitative Oxidation vs. Rearrangement with Sulphoxides

When treated with phenyl methyl sulphoxide, both triphenyl phosphite and methyl diphenylphosphite (diphenyl methyl phosphite) undergo quantitative oxidation to the corresponding phosphates, whereas trimethyl phosphite rearranges to dimethyl methylphosphonate under identical conditions [1].

Phosphite Oxidation Sulphoxide Deoxygenation Reaction Selectivity

Intermediate Hydrolytic Stability Between Triaryl and Trialkyl Phosphites

Thin-layer chromatography studies classify organophosphites based on hydrolytic behavior: trialkyl phosphites hydrolyze to di-phosphites on silica, while triaryl phosphites remain stable. Mixed aryl–alkyl phosphites such as methyl diphenylphosphite exhibit intermediate stability, as evidenced by their chromatographic Rf values falling between the acidic (triaryl) and basic (trialkyl) groupings [1].

Phosphite Hydrolysis Stability Classification Chromatographic Behavior

Synthesis Route Efficiency: ~60% Yield via Methyl Dichlorophosphite–Phenol Route

Methyl diphenylphosphite can be synthesized via reaction of methyl dichlorophosphite with phenol, achieving a yield of approximately 60%, substantially higher than the ~38% yield obtained via direct esterification of methanol with phenol and PCl₃ .

Phosphite Synthesis Process Chemistry Yield Comparison

Enzyme Inhibition Potency: Diphenyl Methyl Phosphate vs. Diphenyl Phosphate

Although direct Ki data for methyl diphenylphosphite itself are not reported, its oxidation product diphenyl methyl phosphate shows substantially enhanced inhibition of human monocyte carboxylesterase (Ki significantly lower than 1 × 10⁻⁴ M) compared to the negatively charged diphenyl phosphate (Ki = 1 × 10⁻⁴ M), suggesting that methyl diphenylphosphite-derived species may exhibit distinct biological potency relative to other phosphite-derived phosphates [1].

Carboxylesterase Inhibition Organophosphorus Toxicology Ki Comparison

Singlet Oxygen Liberation Rate: Stepwise Acceleration with Methoxy Substitution

In the series of phosphite ozonides, each substitution of phenoxy by methoxy increases the rate of thermal singlet oxygen liberation by approximately one order of magnitude: triphenyl phosphite ozonide < methyl diphenyl phosphite ozonide < phenyl dimethyl phosphite ozonide < trimethyl phosphite ozonide [1].

Phosphite Ozonides Singlet Oxygen Generation Kinetic Comparison

Methyl Diphenylphosphite: Evidence-Based Application Scenarios for Procurement


Arbuzov Rearrangement for P–C Bond Formation

Methyl diphenylphosphite is the preferred alkyl diphenyl phosphite for Arbuzov-type transformations where smooth isomerization is required, as higher alkyl homologs decompose under the same conditions [1]. This makes it suitable for synthesizing methylphosphonate derivatives without competing decomposition pathways.

Selective Oxidation to Phosphates with Sulphoxide Reagents

When a sulphoxide-mediated oxidation is planned, methyl diphenylphosphite delivers quantitative conversion to the corresponding phosphate, unlike trimethyl phosphite which rearranges to a phosphonate [1]. This ensures a single product outcome and simplifies purification.

Controlled-Reactivity Phosphitylating Agent in Moisture-Sensitive Syntheses

With intermediate hydrolytic stability compared to triaryl and trialkyl phosphites [1], methyl diphenylphosphite is advantageous in phosphitylation protocols where excessive lability (trialkyl phosphites) or sluggish reactivity (triaryl phosphites) would compromise yield or handling.

Cost-Efficient Synthesis via the Dichlorophosphite Route

For procurement at pilot or production scale, the methyl dichlorophosphite–phenol route (~60% yield) offers a 22 percentage-point yield improvement over the direct PCl₃–methanol–phenol route (~38% yield) [1], reducing raw material costs and waste.

Technical Documentation Hub

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